

# Application Note: Western Blot Analysis of Sirt2-IN-12 Treated Cells

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Compound of Interest		
Compound Name:	Sirt2-IN-12	
Cat. No.:	B15138587	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are Class III histone deacetylases dependent on NAD+ for their enzymatic activity.[1] Primarily located in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cytoskeletal regulation, cell cycle progression, metabolism, and inflammation by deacetylating a wide range of histone and non-histone protein targets.[1][2][3] One of its most well-characterized substrates is α-tubulin.[3] Given its involvement in pathophysiology, particularly in cancer and neurodegenerative diseases, SIRT2 has emerged as a significant target for drug development. [4]

**Sirt2-IN-12** is a chemical inhibitor designed to specifically block the deacetylase activity of SIRT2.[4] By inhibiting SIRT2, researchers can study the downstream effects on cellular signaling pathways and assess the therapeutic potential of SIRT2 modulation. Western blotting is a fundamental and powerful technique used to detect and quantify changes in protein levels and post-translational modifications, such as acetylation, in response to treatment with inhibitors like **Sirt2-IN-12**. This document provides a detailed protocol for performing Western blot analysis on cells treated with **Sirt2-IN-12** to investigate its impact on SIRT2 targets.

## **Sirt2 Signaling Pathway and Inhibition**

SIRT2 functions as a deacetylase, removing acetyl groups from lysine residues on its target proteins. This action modulates the target protein's function, stability, or localization. The inhibitor **Sirt2-IN-12** blocks the active site of SIRT2, preventing this deacetylation and leading

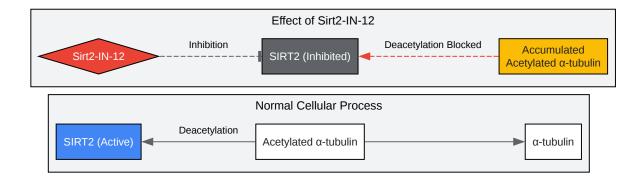




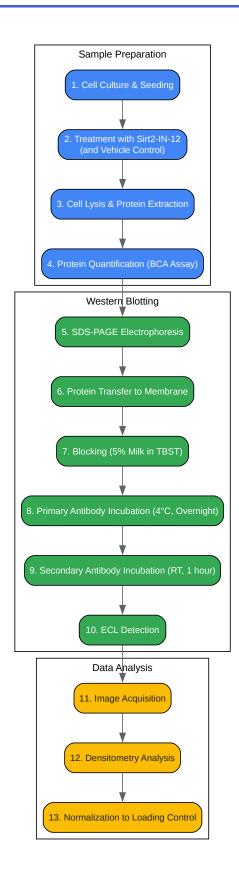


to an accumulation of acetylated substrates. A primary and well-established target for verifying SIRT2 inhibition is the increased acetylation of  $\alpha$ -tubulin at lysine 40.









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